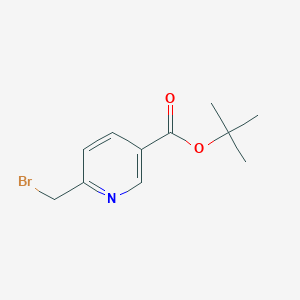

Tert-butyl 6-(bromomethyl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the introduction of a tert-butyl nicotinate (tBu nic) directing group onto primary amides. This is achieved through a Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . Notably, a weak base (such as Cs₂CO₃ or K₂CO₃) at 40–50 °C can be employed, provided that 1,1’-bis(dicyclohexylphosphino)ferrocene serves as the ligand .

Chemical Reactions Analysis

- Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis in tBuOAc under neutral conditions. The activation mechanism is biomimetic, involving Zn-chelation, hydrogen bonding, and intramolecular O-to-N proton transfer. The method demonstrates chemoselectivity and compatibility with challenging substrates, including peptides, sugars, and sterols .

Wissenschaftliche Forschungsanwendungen

Catalytic Transformations

A significant application of tert-butyl nicotinate derivatives is in catalysis. For example, tert-butyl nicotinate directed amide-to-ester transformation has been developed, demonstrating the compound's role in facilitating chemical transformations under mild conditions. This process involves a two-step catalytic transformation using Zn-catalysis and highlights the compound's utility in organic synthesis (Wybon et al., 2018).

Synthetic Pathways and Racemization Studies

Tert-butyl nicotinate is also involved in synthetic chemistry, especially in novel reaction pathways. For instance, the reaction of nicotine with tert-butyllithium, leading to products such as 6-tert-butylnicotine, shows the role of tert-butyl derivatives in exploring new synthetic routes and understanding racemization mechanisms (Chavdarian & Seeman, 1982).

Pharmacokinetics and Metabolism

In pharmacology, tert-butyl nicotinate analogs have been studied for their pharmacokinetic properties and metabolism. For example, research on 2-tert-butyl-4-cyclohexyl nicotinate (L44), a compound with hypolipidemic properties, has provided insights into its behavior in biological systems (Galli et al., 1987).

Biomimetic Catalysis

Tert-butyl nicotinate derivatives are also studied for their biomimetic catalytic properties. These compounds can mimic certain enzymatic activities, making them valuable in the study of biomimetic chemistry (Wybon et al., 2018).

Esterase-like Activity

In biochemistry, the esterase-like activity of human serum albumin towards tert-butyl nicotinate esters has been investigated. This research is crucial for understanding how these compounds interact with biological systems and their potential enzymatic activities (Salvi et al., 1997).

Chemoselective Reactions

The compound is used in chemoselective reactions, demonstrating its specificity in certain chemical transformations. For example, research on the chemoselective nitration of phenols with tert-butyl nitrite highlights the selective nature of these reactions (Koley et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl 6-(bromomethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOTTYJJYZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)

![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)